molecular formula C17H25N3O3S B2391259 N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide CAS No. 477889-98-8

N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide

Cat. No.: B2391259
CAS No.: 477889-98-8
M. Wt: 351.47
InChI Key: DYRMOJPDXABPMK-LDADJPATSA-N
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Description

N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a tert-butyl group, a phenyl ring, and a thiazinan-4-yl moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-17(2,3)15-6-4-14(5-7-15)12-18-19-16(21)13-20-8-10-24(22,23)11-9-20/h4-7,12H,8-11,13H2,1-3H3,(H,19,21)/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMOJPDXABPMK-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333141
Record name N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477889-98-8
Record name N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as 4-(tert-butyl)benzaldehyde and 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
  • 4-(tert-butyl)benzaldehyde
  • 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide

Uniqueness

N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a hydrazide functional group linked to a thiazine derivative, which may contribute to its biological properties. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

Anti-inflammatory Properties

Research indicates that compounds similar in structure to this compound exhibit significant anti-inflammatory activity. For instance, derivatives like 4-tert-butylphenyl salicylate have shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages through the NF-κB signaling pathway .

Compounds Mechanism of Action Biological Effects
4-tert-butylphenyl salicylateInhibition of iNOS and COX-2Reduced inflammation in macrophages
N'-{(E)-[4-(tert-butyl)phenyl]}Potential inhibition of pro-inflammatory cytokinesAnti-inflammatory effects

Enzyme Inhibition

Compounds with structural similarities to this compound have been tested for their ability to inhibit various enzymes. For example, ML188, a related compound, has demonstrated inhibitory effects on SARS-CoV main protease (3CLpro), indicating potential antiviral properties .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study focusing on 4-tert-butylphenyl salicylate, researchers conducted experiments using the lipopolysaccharide-stimulated Raw 264.7 mouse macrophage model. The results showed that treatment with the compound led to a significant decrease in nitric oxide production and reduced expression of inflammatory markers in a dose-dependent manner. This suggests that similar compounds could be beneficial in treating inflammatory diseases.

Case Study 2: Enzyme Inhibition
Another study explored the structure-activity relationship of various hydrazone derivatives against SARS-CoV proteases. The findings indicated that modifications in the hydrazone structure could enhance inhibitory activity against viral enzymes, suggesting that this compound might also possess promising antiviral properties.

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